![molecular formula C17H16N2O2S B2486910 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2309306-95-2](/img/structure/B2486910.png)
2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
The synthesis and study of furan and thiophene derivatives, including carboxamide compounds, are significant in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-step reactions, including condensation, cyclization, and N-alkylation processes. For instance, El-Essawy and Rady (2011) describe the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles starting from N-(furan-2-ylmethylidene) derivatives, indicating the complexity and versatility of synthesizing furan-based compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compound's conformation, bond lengths, and angles. Ji (2006) reported the synthesis and crystal structure of a related pyrimidine derivative, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (Ji, 2006).
Scientific Research Applications
Antiprotozoal Agents
Compounds related to 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide have shown significant potential as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and in vitro IC50 values of 63 nM or less against T. b. rhodesiense, with some compounds demonstrating excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Amplifiers of Phleomycin
Research into unfused heterobicycles has shown that certain pyridinylpyrimidines with strongly basic side chains serve as effective amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Influenza A Virus Inhibitors
A series of furan-carboxamide derivatives were identified as potent inhibitors of the H5N1 influenza A virus. These compounds, particularly 2,5-dimethyl-substituted heterocyclic moieties, demonstrated significant anti-influenza activity, with one derivative showing an EC50 value of 1.25 μM against H5N1 (Yongshi et al., 2017).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of various heterocyclic compounds based on reactions involving furan-2(3H)-ones. These efforts have led to the creation of biologically active compounds with pyrimidine and pyridazine structural fragments, demonstrating the versatility of compounds related to this compound in synthetic chemistry (Aniskova, Grinev, & Yegorova, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUGWERLOQCAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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